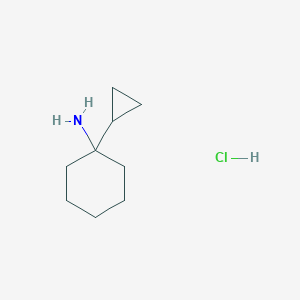

![molecular formula C20H17N3O4 B2492242 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448035-16-2](/img/structure/B2492242.png)

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazole and benzamide derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, a study demonstrated the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides through a series of condensation reactions involving intermediates like 2-cyano acetamide and 1,4-dithiane-2,5-diol, followed by hydrolysis and further reactions to achieve the target molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of benzoxazole and benzamide derivatives is characterized by their planar arrangements, which influence their chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures, revealing details such as bond lengths, angles, and stereochemistry essential for understanding their chemical behavior and potential applications (Rodier, Céolin, Dugué, & Lepage, 1993).

Chemical Reactions and Properties

Benzoxazole and benzamide derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. For example, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions to generate polysubstituted oxazines and oxazepines, showcasing the versatility of these compounds in synthetic chemistry (Xu, Zhao, Li, & Liu, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are critical for determining their application in various fields, including pharmaceuticals and materials science. For instance, the crystalline structures of antipyrine derivatives have been studied for their intermolecular interactions, revealing insights into their stability and potential for drug design (Saeed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Polymer Science Applications

Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units in the main chain and 5-(4-acetoxybenzamido) groups in the side chain have been synthesized, characterized, and compared with related polyamides and polyoxadiazole-amides. These polymers exhibit good thermal stability, solubility in certain solvents, and can be cast into thin, flexible films with significant mechanical properties and potential for blue fluorescence, indicating use in advanced materials and electronic applications Sava et al., 2003.

Antimicrobial and Antimalarial Activity

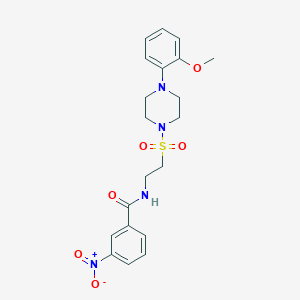

Research on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives has shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use in developing new antimicrobial agents Anuse et al., 2019. Additionally, N-(phenylsulfonyl)acetamide derivatives have been examined for their in vitro antimalarial activity, characterized by ADMET properties and IC50 values, suggesting their use in antimalarial drug development Fahim & Ismael, 2021.

Theoretical Investigations

Theoretical studies and molecular docking have been utilized to investigate the reactivity and potential drug utility of various acetamide derivatives. These studies can help in understanding the molecular basis of drug interactions and designing new therapeutic agents Fahim & Ismael, 2021.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c21-20(25)15-8-2-3-9-17(15)26-12-6-5-11-22-19(24)13-16-14-7-1-4-10-18(14)27-23-16/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXALDJETTVBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)